molecular formula C12H11BrN2O B13141074 5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine

5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine

Cat. No.: B13141074
M. Wt: 279.13 g/mol
InChI Key: RGLCDFPBVPJWRI-UHFFFAOYSA-N
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Description

5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine: is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 5-position, a methoxyphenyl group at the 3-position, and an amine group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: 5-Bromo-2-methylpyridin-3-amine, arylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K3PO4)

    Solvent: A mixture of 1,4-dioxane and water

    Temperature: Reflux at 90°C for 18 hours.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine can undergo nucleophilic substitution reactions with various nucleophiles.

    Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Cross-Coupling: Arylboronic acids, palladium catalysts, and bases like potassium phosphate are commonly used.

Major Products:

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules through cross-coupling reactions.

Biology and Medicine:

    Drug Discovery: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Industry:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine in biological systems involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine and methoxyphenyl groups can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific pathways, depending on its structural features and the nature of the target .

Comparison with Similar Compounds

  • 5-Bromo-2-methoxypyridin-3-amine
  • 2-Amino-3-bromo-5-methylpyridine
  • 3-Amino-5-bromo-2-methoxypyridine

Comparison:

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

5-bromo-3-(2-methoxyphenyl)pyridin-2-amine

InChI

InChI=1S/C12H11BrN2O/c1-16-11-5-3-2-4-9(11)10-6-8(13)7-15-12(10)14/h2-7H,1H3,(H2,14,15)

InChI Key

RGLCDFPBVPJWRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(N=CC(=C2)Br)N

Origin of Product

United States

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